
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of a fluoromethyl group and a cyclobutane ring makes it a compound of interest for synthetic chemists and researchers exploring new chemical spaces.
Méthodes De Préparation
The synthesis of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the fluoromethylation of cyclobutanecarboxylic acid derivatives. This process typically employs fluoroiodomethane as a fluoromethylating agent under radical conditions facilitated by visible light and tris(trimethylsilyl)silane . The reaction conditions are mild and do not require metal catalysts, making it an efficient and environmentally friendly approach.
Industrial production methods for this compound are still under development, but the scalability of the fluoromethylation process suggests potential for large-scale synthesis. The use of commercially available reagents and the absence of heavy metals in the reaction conditions are advantageous for industrial applications.
Analyse Des Réactions Chimiques
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Applications De Recherche Scientifique
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to be used in the design of enzyme inhibitors and probes for studying biological processes.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound can be used in the development of new materials with improved properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-(Fluoromethyl)-3,3-dimethoxycyclobutanecarboxylic acid can be compared with other fluorinated compounds such as:
Trifluoromethyl compounds: These compounds have three fluorine atoms attached to a carbon atom, offering different physicochemical properties and reactivity.
Difluoromethyl compounds: With two fluorine atoms, these compounds are often used in similar applications but may exhibit different metabolic stability and bioavailability.
Monofluoromethyl compounds: These compounds, like this compound, have a single fluorine atom, providing a balance between reactivity and stability.
Propriétés
Formule moléculaire |
C8H13FO4 |
|---|---|
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
1-(fluoromethyl)-3,3-dimethoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H13FO4/c1-12-8(13-2)3-7(4-8,5-9)6(10)11/h3-5H2,1-2H3,(H,10,11) |
Clé InChI |
XHWCHPTYJVOHMG-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC(C1)(CF)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


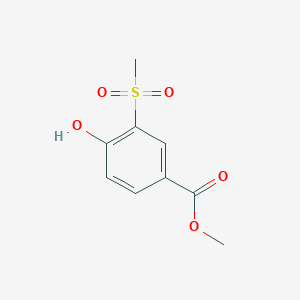
![N(iPr)2P(OCH2CH2CN)(-2)[DMT(-5)]3-deoxy-D-thrPenf(b)-uracil-1-yl](/img/structure/B13914845.png)
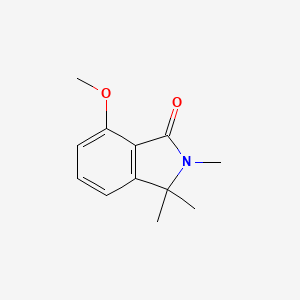

![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
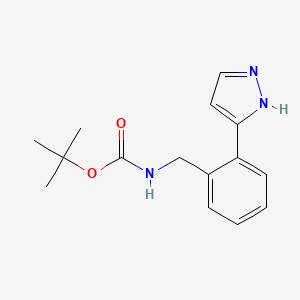
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
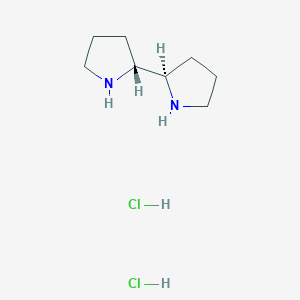


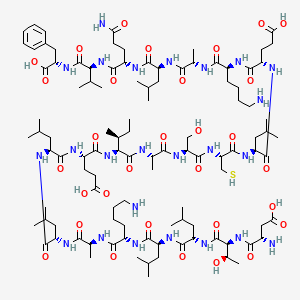
![5-bromo-3-methoxy-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13914886.png)
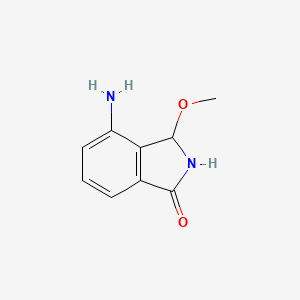
![N,N-bis[(4-methoxyphenyl)methyl]-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B13914907.png)
